molecular formula C10H10F4O B1395794 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL CAS No. 1057671-54-1

3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL

Cat. No. B1395794
M. Wt: 222.18 g/mol
InChI Key: LGKAJRNYPBJJTC-UHFFFAOYSA-N
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Description

“3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL” is an organofluorine compound that is 3-phenylpropan-1-ol bearing a trifluoromethyl group at position 3 on the phenyl ring . It is a member of propan-1-ols .


Molecular Structure Analysis

The molecular formula of “3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL” is C10H11F3O . The average mass is 204.189 Da and the monoisotopic mass is 204.076202 Da .

Scientific Research Applications

Synthesis and Spectroelectrochemical Studies

3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL has been utilized in the synthesis of novel compounds and investigated for its spectroelectrochemical properties. These studies focus on the synthesis of new phthalocyanines and their electrochemical and spectroelectrochemical analysis, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Cyclization to Chromans

This compound can be cyclized to form chromans through various methods, including chromium tricarbonyl complexes or by the action of the rhodium(III) cation. This showcases its versatility in chemical reactions and potential for creating various chemical structures (Houghton et al., 1980).

Kinetic Resolution and Conversion

The compound has been involved in studies for the kinetic resolution of esters, leading to the preparation of 1,1,1-trifluoro-2,3-epoxypropane and other reactions demonstrating its utility in organic synthesis (Shimizu et al., 1996).

Microbial Reduction Studies

Research has also been conducted on the microbial reduction of related fluoro-organic compounds. This involves studying the production of certain compounds in high enantiomeric purity, highlighting the biochemical applications of this compound (Bernardi et al., 1988).

Ring-Opening Reactions

The compound has been used in regio- and diastereoselective ring-opening reactions. This includes the synthesis of complex molecules with potential applications in inhibiting certain proteins, demonstrating its importance in medicinal chemistry (Li et al., 2010).

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, the compound has been used in various reactions, including fluoromethylations, highlighting its role in creating fluorinated organic molecules for pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Future Directions

The future directions for research on “3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications in various fields such as medicine, electronics, agrochemicals, and catalysis .

properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6,15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKAJRNYPBJJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262656
Record name 3-Fluoro-5-(trifluoromethyl)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL

CAS RN

1057671-54-1
Record name 3-Fluoro-5-(trifluoromethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057671-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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